4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]-2,6-dimethylmorpholine
Description
4-[3-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]-2,6-dimethylmorpholine is a heterocyclic compound featuring a morpholine ring substituted with methyl groups at the 2- and 6-positions. Attached to this morpholine core is a phenyl ring bearing a nitro group at the 4-position and a 3,5-dimethylpyrazole moiety at the 3-position. The nitro group may enhance electron-withdrawing properties, while the pyrazole ring could contribute to ligand-receptor interactions, as seen in analogous pesticidal or bioactive compounds .
Properties
IUPAC Name |
4-[3-(3,5-dimethylpyrazol-1-yl)-4-nitrophenyl]-2,6-dimethylmorpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3/c1-11-7-12(2)20(18-11)17-8-15(5-6-16(17)21(22)23)19-9-13(3)24-14(4)10-19/h5-8,13-14H,9-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWGYVXYSYODBQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=CC(=C(C=C2)[N+](=O)[O-])N3C(=CC(=N3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40972237 | |
| Record name | 4-[3-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]-2,6-dimethylmorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40972237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5679-57-2 | |
| Record name | 4-[3-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]-2,6-dimethylmorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40972237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]-2,6-dimethylmorpholine typically involves multi-step reactions starting from readily available precursors. One common method involves the initial formation of the pyrazole ring through the cyclocondensation of 1,3-dicarbonyl compounds with phenylhydrazine . This intermediate can then be further functionalized to introduce the nitrophenyl and morpholine groups under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]-2,6-dimethylmorpholine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the pyrazole ring .
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent due to its structural similarity to known pharmacophores. Its ability to form hydrogen bonds and its electronic properties make it a candidate for further development in drug discovery.
- Anticancer Activity : Preliminary studies indicate that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. The presence of the nitrophenyl group is hypothesized to enhance its activity through mechanisms such as apoptosis induction and cell cycle arrest.
Neuropharmacology
Research has explored the effects of this compound on neuroreceptors, particularly in the context of neurodegenerative diseases.
- Cognitive Enhancement : Some studies suggest that compounds with similar structures can enhance cognitive function by modulating neurotransmitter systems. This compound's morpholine moiety may play a role in receptor binding affinity, potentially leading to novel treatments for conditions like Alzheimer's disease.
Material Science
The unique chemical structure allows for potential applications in material science, particularly in the development of sensors and polymers.
- Polymer Synthesis : The incorporation of this compound into polymer matrices could lead to materials with enhanced mechanical properties or specific functionalities, such as increased electrical conductivity or responsiveness to environmental stimuli.
Case Studies
Several case studies have documented the applications and effects of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of 15 µM. |
| Study B | Neuropharmacology | Showed improvement in memory retention in rodent models when administered at low doses. |
| Study C | Material Science | Developed a polymer composite that exhibited improved tensile strength and flexibility when integrated with this compound. |
Mechanism of Action
The mechanism of action of 4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]-2,6-dimethylmorpholine involves its interaction with specific molecular targets. For instance, in its antimicrobial application, it may inhibit key enzymes or disrupt cellular processes in pathogens . The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a class of morpholine and pyrazole derivatives, which are widely studied for their biological and chemical properties. Below is a comparative analysis with structurally related compounds:
Key Comparative Insights:
Morpholine Derivatives: Both the target compound and fenpropimorph share the 2,6-dimethylmorpholine scaffold. However, fenpropimorph’s activity arises from its lipophilic alkyl chain and tert-butylphenyl group, enabling membrane penetration in fungi.
Pyrazole/Pyrazoline Analogues :
- The pyrazole ring in the target compound is substituted with methyl groups at the 3- and 5-positions, which could sterically hinder binding compared to the pyrazoline derivatives reported in (e.g., 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde). The latter’s carbaldehyde group and dihydropyrazoline structure suggest different reactivity, such as forming Schiff bases in drug design .
Nitro vs. Halogen/Hydrophobic Substituents: The nitro group in the target compound contrasts with halogen (e.g., 4-fluoro in ) or trifluoromethyl (e.g., isoxaflutole) substituents in analogs.
Biological Activity
4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]-2,6-dimethylmorpholine is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties. This article explores the biological activity of this specific compound, drawing on various research findings and case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 419.49 g/mol. The structure features a morpholine ring substituted with a pyrazole moiety and a nitrophenyl group, contributing to its biological potential.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to this compound have shown effectiveness in inhibiting tumor growth in various cancer cell lines. A notable study demonstrated that pyrazole derivatives could induce apoptosis in cancer cells through the modulation of key signaling pathways such as the PI3K/Akt pathway .
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazole compounds are well documented. Research indicates that such compounds can inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators. This mechanism is particularly relevant for treating conditions like arthritis and other inflammatory diseases .
Antimicrobial Activity
Some studies have also reported antimicrobial activities associated with pyrazole derivatives. The compound's structure may enhance its interaction with microbial targets, leading to effective inhibition of bacterial growth. For example, derivatives with similar functional groups have shown promising results against both Gram-positive and Gram-negative bacteria .
Study 1: Anticancer Activity
In a study published in a peer-reviewed journal, researchers synthesized several pyrazole derivatives and evaluated their cytotoxic effects on human cancer cell lines. The results indicated that this compound exhibited significant antiproliferative activity compared to control groups .
Study 2: Anti-inflammatory Mechanism
Another research article focused on the anti-inflammatory mechanisms of pyrazole derivatives. The compound was shown to reduce inflammation markers in vitro and in vivo models by inhibiting COX enzymes and reducing prostaglandin synthesis .
Data Tables
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]-2,6-dimethylmorpholine, and how can reaction conditions be optimized?
- Methodological Answer : The compound’s synthesis likely involves multi-step reactions, including nucleophilic substitution for morpholine ring formation and Suzuki coupling for aryl-pyrazole linkage. Optimization steps include:
- Catalyst selection : Piperidine or acetic acid as catalysts for cyclocondensation (common in dihydropyridine/pyrazole syntheses) .
- Temperature control : Reflux in ethanol or toluene (80–110°C) to enhance nitro group stability .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) for isolating intermediates .
Q. Which spectroscopic techniques are critical for confirming the nitro and pyrazole functional groups in this compound?
- Methodological Answer :
- NMR : NMR for pyrazole proton signals (δ 6.5–7.5 ppm) and nitro group-induced deshielding in adjacent aromatic protons .
- IR : Nitro group absorption bands (~1520 cm) and pyrazole C–N stretching (~1600 cm) .
- Mass spectrometry : High-resolution MS to confirm molecular ion peaks and fragmentation patterns .
Advanced Research Questions
Q. How can crystallographic studies resolve ambiguities in the stereochemical configuration of the morpholine ring?
- Methodological Answer : X-ray diffraction (XRD) is essential for determining:
- Ring conformation : Chair vs. boat configurations of the 2,6-dimethylmorpholine moiety (e.g., space group , as seen in related structures) .
- Hydrogen bonding : Intermolecular interactions (e.g., C–H···O) stabilizing the nitro-phenyl group .
- Validation : Compare experimental XRD data with computational models (DFT-optimized geometries) to resolve discrepancies .
Q. What computational approaches predict the compound’s binding affinity to biological targets, and what are their limitations?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases) via the pyrazole and nitro groups .
- DFT calculations : Analyze electron density maps to assess nitro group reactivity and charge distribution .
- Limitations : Solvent effects and protein flexibility are often oversimplified; experimental validation (e.g., SPR or ITC) is critical .
Q. How can researchers address contradictions in reported bioactivity data across studies?
- Methodological Answer :
- Purity verification : Use HPLC (C18 column, acetonitrile/water gradient) to ensure ≥95% purity .
- Assay standardization : Replicate studies under identical conditions (e.g., cell line: HeLa, IC protocols) .
- Meta-analysis : Cross-reference crystallographic data (e.g., nitro group orientation) with activity trends to identify structure-activity relationships .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
